

Application Notes and Protocols for Studying AIR Metabolism in Yeast

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Compound of Interest

Compound Name: AIR

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae (budding yeast) is a powerful model organism for studying fundamental cellular processes, including metabolic pathways that are highly conserved in humans. One such pathway is the de novo purine biosynthesis pathway, which is responsible for the synthesis of essential molecules like ATP and GTP. A key intermediate in this pathway is 5-aminoimidazole ribonucleotide (**AIR**). Dysregulation of purine metabolism is implicated in several human diseases, making the study of this pathway crucial for drug development.

Mutations in the genes of the purine biosynthesis pathway in yeast, particularly in the ADE genes, lead to the accumulation of specific intermediates. For instance, mutations in the ADE2 gene, which encodes phosphoribosylaminoimidazole carboxylase, result in the accumulation of **AIR**.^[1] This accumulation leads to the formation of a red pigment, providing a convenient visual phenotype for genetic screens.^{[2][3]}

These application notes provide a detailed overview of the genetic methods used to study **AIR** metabolism in yeast, complete with experimental protocols and data presentation guidelines.

Genetic Manipulation of Yeast for AIR Metabolism Studies

The primary genetic method to study the function of genes in **AIR** metabolism is through gene disruption or deletion. This is most commonly achieved in yeast via homologous recombination, a high-efficiency process that allows for the precise replacement of a target gene with a selectable marker.^[1]

Key Genes in Yeast Purine de novo Biosynthesis

The de novo synthesis of purines in yeast involves a series of enzymatic steps encoded by the ADE genes. A simplified overview of the pathway leading to and from **AIR** is presented below.

Gene	Enzyme	Step in Pathway	Phenotype of Null Mutant
ADE4	Amidophosphoribosyltransferase	First committed step of purine biosynthesis.	Adenine auxotrophy, white colonies.
ADE5,7	GAR synthetase	Second step in purine biosynthesis.	Adenine auxotrophy, white colonies.
ADE6	FGAM synthetase	Fourth step in purine biosynthesis.	Adenine auxotrophy, white colonies.
ADE8	GAR transformylase	Third step in purine biosynthesis.	Adenine auxotrophy, white colonies.
ADE2	AIR carboxylase	Converts AIR to CAIR.	Adenine auxotrophy, red colonies due to AIR accumulation. ^[4]
ADE1	SAICAR synthetase	Converts CAIR to SAICAR.	Adenine auxotrophy, red colonies due to AIR accumulation.

Regulation of ADE Gene Expression

The expression of ADE genes is tightly regulated in response to the availability of purines in the environment. This regulation is primarily mediated by the transcription factors Bas1p and Pho2p.^{[5][6]} When purine levels are low, the metabolic intermediates 5'-phosphoribosyl-4-succinocarboxamide-5-aminoimidazole (SAICAR) and 5'-phosphoribosyl-4-carboxamide-5-

aminoimidazole (AICAR) accumulate and act as signaling molecules.[5] This leads to the recruitment of Pho2p by DNA-bound Bas1p, resulting in the transcriptional activation of ADE genes.[5][6]

Experimental Protocols

Protocol 1: Gene Knockout of ADE2 in *S. cerevisiae* using PCR-Based Homologous Recombination

This protocol describes the deletion of the ADE2 gene, which results in the accumulation of **AIR** and a red colony phenotype.

Materials:

- Yeast strain (e.g., BY4741)
- Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)
- Forward and reverse primers with homology to the regions flanking the ADE2 ORF and to the selectable marker plasmid
- High-fidelity DNA polymerase and dNTPs
- Lithium acetate (LiAc) solution (0.1 M)
- Polyethylene glycol (PEG) solution (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- YPD medium
- Selective medium (e.g., YPD + G418)

Procedure:

- PCR Amplification of the Disruption Cassette:

- Design forward and reverse primers (~100 bp each). The 5' end of the primers should have ~40-50 bp of homology to the regions immediately upstream and downstream of the ADE2 open reading frame (ORF). The 3' end of the primers should correspond to the selectable marker cassette on the plasmid.
- Perform PCR using the selectable marker plasmid as a template and the designed primers to amplify the disruption cassette.
- Verify the PCR product size by agarose gel electrophoresis.
- Yeast Transformation (Lithium Acetate Method):
 - Grow an overnight culture of the yeast strain in YPD medium.
 - Inoculate a fresh 50 mL YPD culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
 - Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M LiAc.
 - Resuspend the cells in 0.1 M LiAc to make them competent.
 - In a microfuge tube, mix the competent cells with the PCR product, single-stranded carrier DNA, and PEG solution.
 - Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.
 - Pellet the cells, remove the transformation mix, and resuspend in sterile water.
- Selection and Verification:
 - Plate the transformed cells onto selective medium (e.g., YPD + G418).
 - Incubate at 30°C for 2-3 days until colonies appear.
 - Successful transformants will be resistant to the selection agent and will form red colonies on non-selective YPD medium due to the ade2 deletion.
 - Verify the correct integration of the disruption cassette by colony PCR using primers flanking the ADE2 locus.

Protocol 2: Red/White Colony Assay for Drug Screening

The red phenotype of *ade2* mutants can be exploited for high-throughput screening of compounds that affect the purine biosynthesis pathway or general cellular stress.^{[2][7]}

Materials:

- *ade2*Δ yeast strain
- YPD plates
- Library of small molecule compounds
- Sterile filter paper discs

Procedure:

- Plate Preparation:
 - Spread a lawn of the *ade2*Δ yeast strain on YPD plates.
- Compound Application:
 - Place sterile filter paper discs onto the yeast lawn.
 - Spot a small volume of each compound from the library onto a separate disc. Include a solvent control (e.g., DMSO).
- Incubation and Observation:
 - Incubate the plates at 30°C for 2-3 days.
 - Observe the color of the yeast lawn around each disc.
 - A white halo around a disc indicates that the compound inhibits the production of the red pigment. This could be due to inhibition of an enzyme upstream of Ade2p, leading to a block in **AIR** synthesis, or due to general cellular toxicity or oxidative stress that affects pigment formation.^[7]

Protocol 3: Quantification of AIR by LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of intracellular **AIR** from yeast cultures.

Materials:

- Yeast cultures (e.g., wild-type and *ade2Δ*)
- Quenching solution (e.g., 60% methanol, -40°C)
- Extraction solvent (e.g., boiling 75% ethanol)
- LC-MS/MS system

Procedure:

- Rapid Sampling and Quenching:
 - Rapidly withdraw a known volume of yeast culture and immediately quench the metabolism by mixing with a cold quenching solution.
 - Centrifuge at low temperature to pellet the cells.
- Metabolite Extraction:
 - Resuspend the cell pellet in pre-heated extraction solvent (e.g., boiling 75% ethanol).
 - Incubate for a short period (e.g., 3 minutes) to extract metabolites.
 - Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
 - Dry the supernatant under vacuum.
- LC-MS/MS Analysis:
 - Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
 - Inject the sample into an LC-MS/MS system.

- Use a suitable chromatography method (e.g., HILIC) to separate **AIR** from other metabolites.
- Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify **AIR** based on its precursor and product ion masses.

Data Presentation

Quantitative Analysis of AIR Accumulation

The following table presents illustrative data on the relative intracellular concentration of **AIR** in wild-type and various ade mutant yeast strains, as would be determined by LC-MS/MS. This data highlights how different gene deletions affect the accumulation of this key metabolic intermediate.

Yeast Strain	Genotype	Relative Intracellular AIR Concentration (Arbitrary Units)	Colony Color
Wild Type	ADE+	1.0	White
ade4Δ	ade4Δ	< 0.1	White
ade2Δ	ade2Δ	150.0	Red
ade1Δ	ade1Δ	120.0	Red
ade2Δ ade4Δ	ade2Δ ade4Δ	< 0.1	White

Visualizations

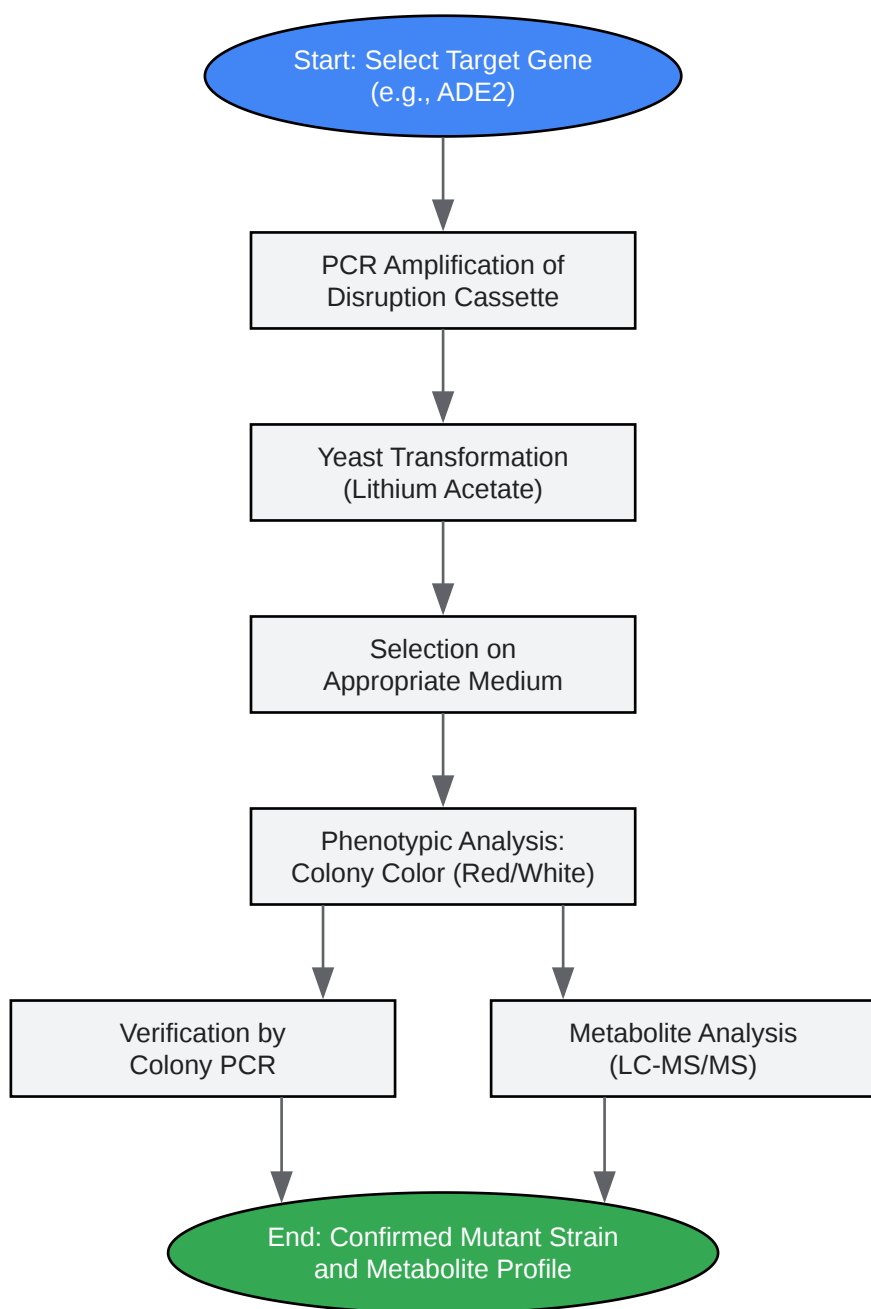
De Novo Purine Biosynthesis Pathway in Yeast

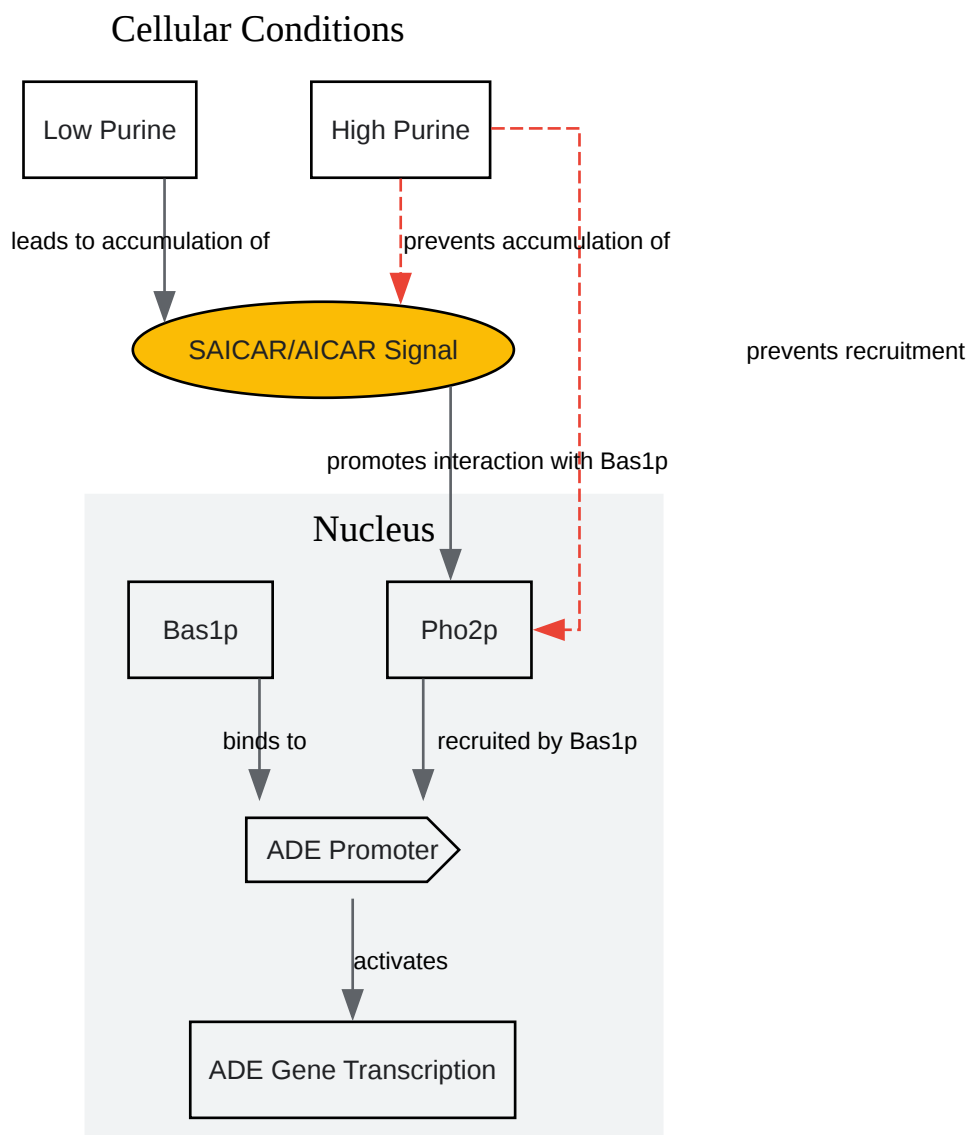


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Caption: Simplified de novo purine biosynthesis pathway in *S. cerevisiae*.

Experimental Workflow for Gene Knockout and Phenotypic Analysis





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- To cite this document: BenchChem. [Application Notes and Protocols for Studying AIR Metabolism in Yeast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040264#genetic-methods-to-study-air-metabolism-in-yeast]

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